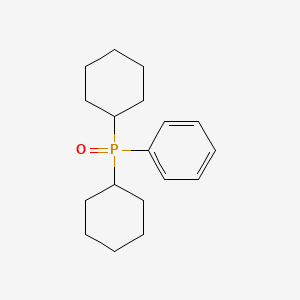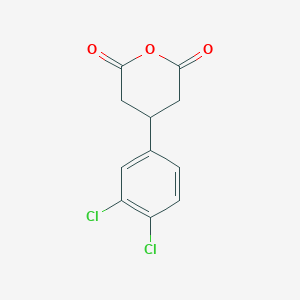
4-(3,4-Dichlorophenyl)oxane-2,6-dione
概述
描述
4-(3,4-Dichlorophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C11H8Cl2O3 It is a derivative of glutaric anhydride, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorobenzene with glutaric anhydride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
4-(3,4-Dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or aqueous base.
Nucleophilic Acyl Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: 3-(3,4-Dichlorophenyl)glutaric acid.
Nucleophilic Acyl Substitution: Corresponding amides or esters, depending on the nucleophile used.
科学研究应用
4-(3,4-Dichlorophenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,4-Dichlorophenyl)oxane-2,6-dione involves its reactivity as an anhydride. It can undergo hydrolysis to form the corresponding acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Glutaric Anhydride: A cyclic dicarboxylic anhydride used in the production of pharmaceuticals and polymers.
3-(4-Chlorophenyl)glutaric Anhydride: A similar compound with a single chlorine substitution, used in proteomics research.
属性
分子式 |
C11H8Cl2O3 |
|---|---|
分子量 |
259.08 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2 |
InChI 键 |
UOLHGGKIAWBSPT-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1h-Indole-1-carboxylic acid,5-[(cyclohexylthio)methyl]-,1,1-dimethylethyl ester](/img/structure/B8468256.png)
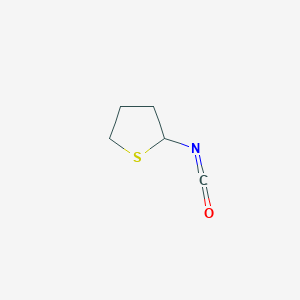
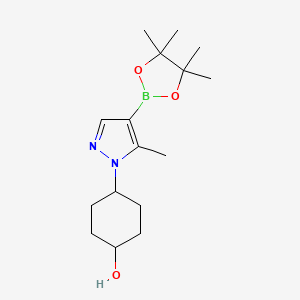
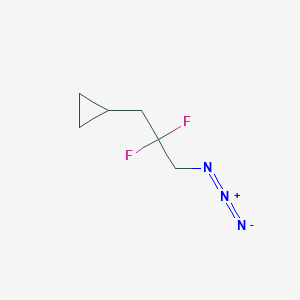
![6-Bromo-2-chloromethyl-3-methylbenzo[b]thiophene](/img/structure/B8468287.png)
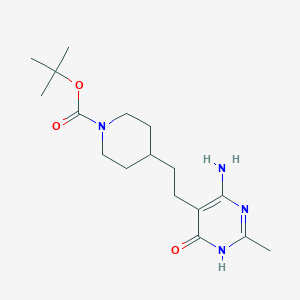
![6-chloro-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8468302.png)
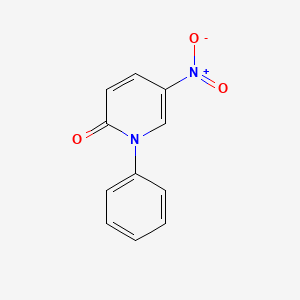
![1-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)ethanone](/img/structure/B8468310.png)
![2(1H)-Pyrimidinone, 5-bromo-1-[(phenylmethoxy)methyl]-](/img/structure/B8468314.png)
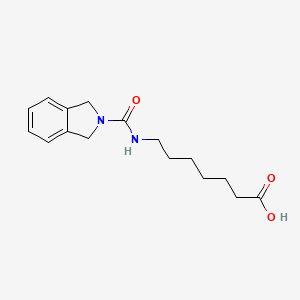
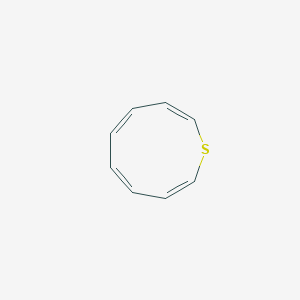
![(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B8468328.png)
